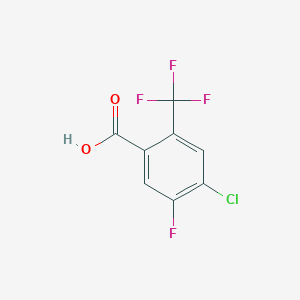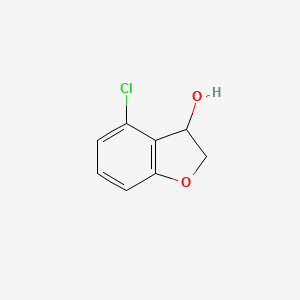
N-Fmoc-5-tert-butoxy-D-norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-5-tert-butoxy-D-norvaline: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butoxy group attached to the side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5-tert-butoxy-D-norvaline typically involves the protection of the amino group with the Fmoc group and the side chain with the tert-butoxy group. The Fmoc group can be introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The tert-butoxy group can be introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-5-tert-butoxy-D-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxy group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected amino acids.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-Fmoc-5-tert-butoxy-D-norvaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein structure and function.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-5-tert-butoxy-D-norvaline involves the protection of the amino group with the Fmoc group, which can be selectively removed under basic conditions . The tert-butoxy group provides additional stability and can be removed under acidic conditions. These protecting groups allow for selective reactions to occur at specific sites on the molecule, facilitating the synthesis of complex peptides and other compounds.
Comparison with Similar Compounds
N-Fmoc-5-tert-butoxy-L-norvaline: Similar structure but with the L-enantiomer.
N-Fmoc-5-tert-butoxy-D-leucine: Similar structure but with a different side chain.
N-Fmoc-5-tert-butoxy-D-isoleucine: Similar structure but with a different side chain.
Uniqueness: N-Fmoc-5-tert-butoxy-D-norvaline is unique due to its specific combination of protecting groups and the D-enantiomer configuration, which can provide different reactivity and selectivity compared to its L-enantiomer and other similar compounds .
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m1/s1 |
InChI Key |
PKOHTKOGWKQWHE-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)OCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


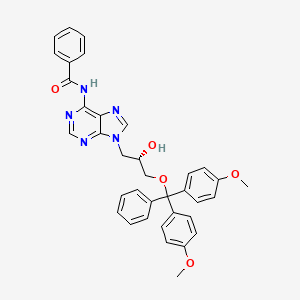
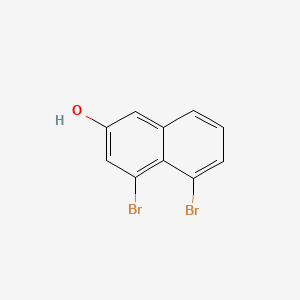
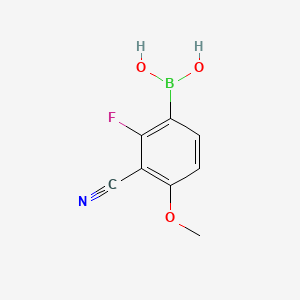
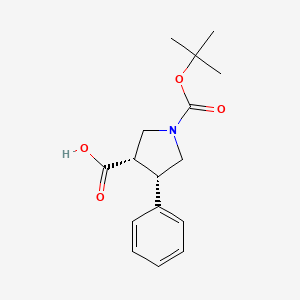
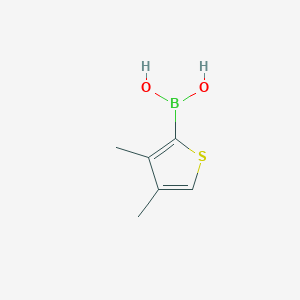
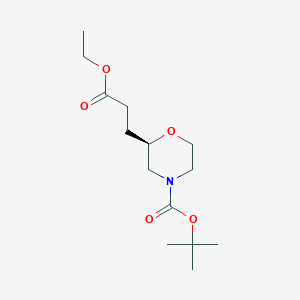
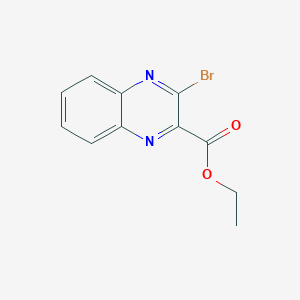
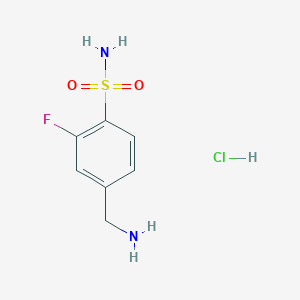
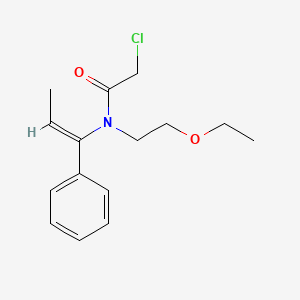
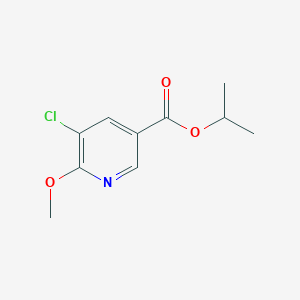
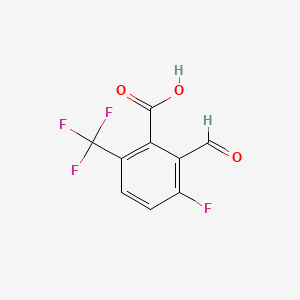
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)
